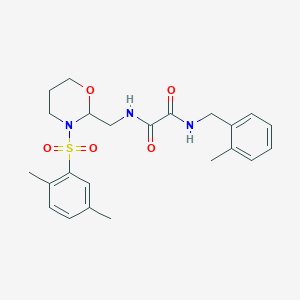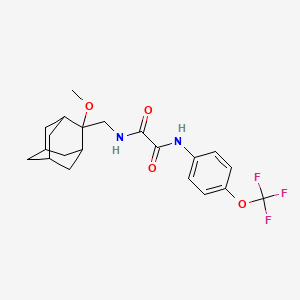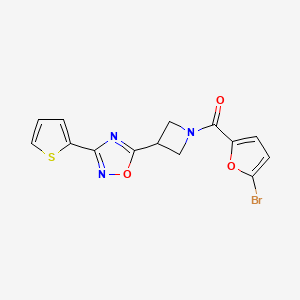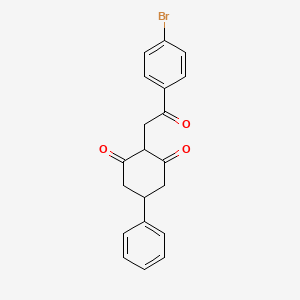![molecular formula C4H9NO4S B2741200 [(Ethylsulfonyl)amino]acetic acid CAS No. 923176-95-8](/img/structure/B2741200.png)
[(Ethylsulfonyl)amino]acetic acid
货号 B2741200
CAS 编号:
923176-95-8
分子量: 167.18
InChI 键: BIMGNSFDPAFWTK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“[(Ethylsulfonyl)amino]acetic acid” is a biochemical compound used for proteomics research . It has a molecular formula of C4H9NO4S and a molecular weight of 167.18 .
Synthesis Analysis
The synthesis of amino acids like “[(Ethylsulfonyl)amino]acetic acid” can involve various methods. One common method is the amidomalonate synthesis, which involves the alkylation of an alpha carbon with an alkyl halide . Another method involves the reductive amination of an α-keto acid .Molecular Structure Analysis
The molecular structure of “[(Ethylsulfonyl)amino]acetic acid” is represented by the formula C4H9NO4S . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms.科学研究应用
Environmental Science and Pollution Research
- Field : Environmental Science
- Application : Acetic acid is used in the adsorption of ammonium from water .
- Method : The adsorption was studied on an activated carbon obtained using raw oil palm shell and activated with acetic acid. The performance of this adsorbent was tested at different operating conditions including the solution pH, adsorbent dosage, and initial ammonium concentration .
- Results : The ammonium removal was 70–80% at pH 6–8, and it was significantly affected by electrostatic interaction forces. The best ammonium adsorption conditions were identified with a response surface methodology model where the maximum removal was 91.49% with 2.27 g/L of adsorbent at pH 8.11 for an initial ammonium concentration of 36.90 mg/L .
Food Industry
- Field : Food Industry
- Application : Acetic acid has several applications in the food industry and is traditionally known as vinegar. It is used for microbial decontamination of meat and as a mild descaling agent in the food industry .
- Method : Acetic acid is used as an acidulant, which is used to give a characteristic flavor profile to food. More recently, acetic acid is reported to be used as an antimicrobial edible food coating agent .
- Results : The diversified food culture has a significant demand in the development of such kind of innovation and acetic acid can be an efficient solution .
Agriculture and Environmental Science
- Field : Agriculture and Environmental Science
- Application : Exogenous application of chlorinated amino acetic acid on cadmium (Cd) transport characteristics in rice seedlings .
- Method : Hydroponics experiments were carried out with X24 and Z35 rice as the research objects. The changes of Cd content in rice seedlings, rice mineral elements, and amino acid content in rice were analyzed .
- Results : Exogenous application of 1.2 mmol·L −1 chlorinated amino acetic acid inhibited cadmium in shoots and roots of rice seedlings; Cd content in shoots and roots were reduced by up to 62.19% and 45.61%, respectively .
Chemical Industry
- Field : Chemical Industry
- Application : Acetic acid is an important raw material for synthesizing various organic compounds .
- Method : It is used in the process of producing solvents, dyes, and many other chemicals .
- Results : The production of acetic acid has diversified into several chemical sectors such as food, pharma, chemical, textile, polymer, medicinal, cosmetics, etc .
Heavy Metal Pollution Remediation
- Field : Environmental Science
- Application : Exogenous application of chlorinated amino acetic acid on cadmium (Cd) transport characteristics in rice seedlings .
- Method : Hydroponics experiments were carried out with X24 and Z35 rice as the research objects. The changes of Cd content in rice seedlings, rice mineral elements, and amino acid content in rice were analyzed .
- Results : Exogenous application of 1.2 mmol·L −1 chlorinated amino acetic acid inhibited cadmium in shoots and roots of rice seedlings; Cd content in shoots and roots were reduced by up to 62.19% and 45.61%, respectively .
Copper Toxicity Alleviation
- Field : Ecotoxicology
- Application : Exogenous application of Indole-3-Acetic Acid alleviates copper toxicity in spinach seedlings by enhancing antioxidant systems and nitrogen metabolism .
- Method : Spinach (Spinacia oleracea L.) seedlings were cultivated in soil containing 700 mg kg −1 Cu and the leaves of seedlings were sprayed with different concentrations of IAA .
- Results : Exogenous IAA treatment reduced the malondialdehyde (MDA) concentrations in Cu-stressed seedlings and increased biomass, proline content, and the activities of antioxidant enzymes .
属性
IUPAC Name |
2-(ethylsulfonylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO4S/c1-2-10(8,9)5-3-4(6)7/h5H,2-3H2,1H3,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMGNSFDPAFWTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Ethylsulfonyl)amino]acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看

![2-(7-benzoyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2741117.png)
![3-{6-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2741118.png)
![1-{4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}piperidine](/img/structure/B2741119.png)
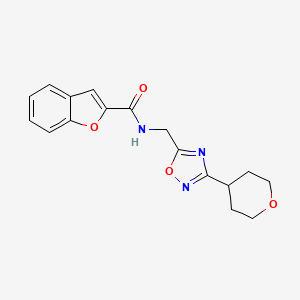
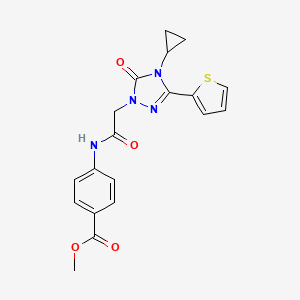
![6-cyclopropyl-2-{[1-(1H-indole-4-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2741128.png)
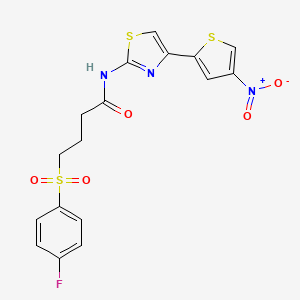
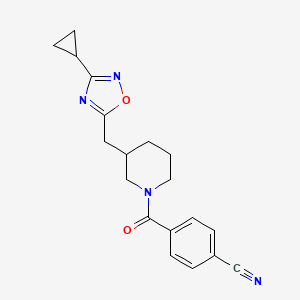
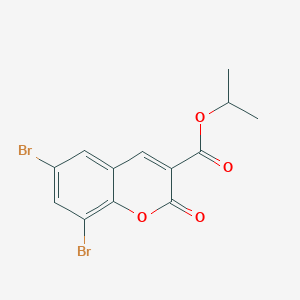
![2-Methyl-4-[(methylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B2741133.png)
